4-Heptyloxyphenol, also known as hydroquinone monoheptyl ether, is a specialized aromatic ether primarily procured as a building block for calamitic liquid crystals and as a biochemical probe (AC-45594). In material science, its seven-carbon (C7) alkyl chain is critical for engineering specific thermodynamic properties in resulting mesogens, such as 4'-heptyloxy-4-cyanobiphenyl (7OCB). The exact chain length dictates the odd-even effect in phase transitions, making this compound a targeted precursor for formulations requiring broad nematic ranges [1]. Additionally, it serves as a nanomolar-affinity agonist for Steroidogenic Factor-1 (SF-1) in endocrinology research .
Substituting 4-heptyloxyphenol with even-chain homologs, such as 4-hexyloxyphenol or 4-octyloxyphenol, drastically alters the phase behavior of the synthesized liquid crystals due to the odd-even effect of the alkoxy chain [1]. For instance, utilizing the C8 analog introduces unwanted smectic A (SmA) phases, while utilizing shorter chains (like the pentyl analog) significantly lowers the clearing point and compresses the nematic temperature range [2]. Consequently, exact procurement of the C7 homolog is mandatory for applications requiring a purely nematic window without smectic interference or premature isotropic transitions.
When utilized as a precursor to synthesize 4'-alkoxy-4-cyanobiphenyls, 4-heptyloxyphenol yields 7OCB, which exhibits a purely nematic phase upon heating. In contrast, utilizing the closely related 4-octyloxyphenol (C8) yields 8OCB, which introduces a smectic A (SmA) phase before transitioning to the nematic phase [1]. This odd-even chain length dependence makes the C7 precursor essential for formulating materials that require uninterrupted nematic fluidity.
| Evidence Dimension | Mesophase sequence upon heating of the resulting cyanobiphenyl derivative |
| Target Compound Data | Yields 7OCB: Purely Nematic (N) phase (54–75 °C) |
| Comparator Or Baseline | 4-Octyloxyphenol (yields 8OCB: Smectic A (SmA) to Nematic phase transition) |
| Quantified Difference | Complete suppression of the SmA phase in the C7 derivative. |
| Conditions | Differential scanning calorimetry (DSC) and optical microscopy of synthesized nOCB derivatives. |
Procuring the exact C7 precursor is critical for display and sensor formulations where smectic ordering would disrupt required nematic switching speeds.
The seven-carbon chain of 4-heptyloxyphenol imparts a significantly higher clearing point to its cyanobiphenyl derivative (7OCB) compared to shorter-chain analogs. The resulting 7OCB mesogen maintains its nematic phase up to approximately 75 °C, whereas the pentyl analog (5CB) transitions to the isotropic phase at 35 °C [1]. This extended thermal stability is crucial for devices operating above room temperature.
| Evidence Dimension | Nematic-to-Isotropic Clearing Point (T_NI) of the derivative |
| Target Compound Data | Yields 7OCB: ~75 °C |
| Comparator Or Baseline | 4-Pentylphenol (yields 5CB: ~35 °C) |
| Quantified Difference | 40 °C increase in the upper limit of the nematic operating window. |
| Conditions | Standard phase transition measurement via DSC or polarized optical microscopy. |
Buyers must select the C7 precursor to synthesize mesogens capable of withstanding the thermal loads of ultrasonication or high-temperature device operation without losing nematic order.
4-Heptyloxyphenol is procured to synthesize 7OCB for use as a specific dopant in binary liquid crystal mixtures. When 7OCB is mixed with 8OCB (e.g., at a mole fraction X_8OCB = 0.23), the mixture exhibits a monotropic reentrant nematic (RN) phase upon cooling, a thermodynamic state not achievable with pure even-chain homologs [1]. This allows precise tuning of the SmA-N transition.
| Evidence Dimension | Phase behavior on cooling in binary mixtures |
| Target Compound Data | 7OCB + 8OCB mixture: Induces a reentrant nematic (RN) phase |
| Comparator Or Baseline | Pure 8OCB: Standard Smectic A (SmA) phase only |
| Quantified Difference | Emergence of an RN phase and suppression of standard SmA crystallization. |
| Conditions | High-resolution modulated differential scanning calorimetry (MDSC) on cooling from the isotropic phase. |
This formulation capability is essential for material scientists engineering complex phase diagrams and reentrant behaviors for specialized optical devices.
Beyond material science, 4-heptyloxyphenol (commercially known as AC-45594) is procured as an agonist of Steroidogenic Factor-1 (SF-1). It exhibits an IC50 in the nanomolar range (50-100 nM), making it a specific probe for endocrinology research compared to generic phenolic compounds that lack this targeted binding affinity .
| Evidence Dimension | SF-1 binding affinity (IC50) |
| Target Compound Data | 50-100 nM |
| Comparator Or Baseline | Generic hydroquinone ethers (No significant SF-1 activity) |
| Quantified Difference | Nanomolar-level agonism specific to the C7-substituted phenol. |
| Conditions | In vitro SF-1 activity assays. |
Provides pharmacological researchers with a validated, highly potent molecular probe for studying SF-1 mediated pathways in cancer and endocrinology.
Procured for producing 7OCB and related calamitic mesogens where the complete suppression of smectic phases is required for fast electro-optical switching, directly leveraging the odd-even effect of the C7 chain [1].
A necessary precursor when the final liquid crystal mixture must maintain its nematic phase at elevated temperatures (up to ~75 °C), preventing isotropic transition during device operation or ultrasonication [2].
Procured to create 7OCB/8OCB binary mixtures for the study and application of monotropic reentrant nematic behaviors in advanced material physics[3].
Used as a nanomolar-selective SF-1 agonist to probe steroidogenic pathways and evaluate targeted therapeutic mechanisms in biological assays .
Irritant